5-(Benzylamino)-1,3,4-thiadiazole-2-thiol

Medicinal Chemistry Drug Design ADME

Select 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol (CAS 14731-27-2) as your core scaffold for medicinal chemistry. This heterocyclic building block features a benzylamino group at the 5-position, enhancing lipophilicity (XLogP3=2.2) for improved membrane permeability—critical for CNS and intracellular pathogen targets. The thiol group enables versatile S-alkyl/aryl/glycosyl derivatization for focused library synthesis. With high-yield accessibility (~86%) and commercial availability at ≥95% purity, this compound accelerates SAR-driven lead optimization in antimicrobial, anticancer, and anti-inflammatory programs.

Molecular Formula C9H9N3S2
Molecular Weight 223.3 g/mol
CAS No. 14731-27-2
Cat. No. B077795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzylamino)-1,3,4-thiadiazole-2-thiol
CAS14731-27-2
Molecular FormulaC9H9N3S2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NNC(=S)S2
InChIInChI=1S/C9H9N3S2/c13-9-12-11-8(14-9)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13)
InChIKeyQWHHWOMUBFYDRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol (CAS 14731-27-2): Heterocyclic Scaffold for Bioactive Derivative Synthesis


5-(Benzylamino)-1,3,4-thiadiazole-2-thiol (CAS 14731-27-2) is a heterocyclic building block belonging to the 1,3,4-thiadiazole-2-thiol class, characterized by a benzylamino substituent at the 5-position . This compound serves as a versatile scaffold in medicinal chemistry and materials science, with the thiadiazole core known for its broad pharmacological profile including antimicrobial, anticancer, and anti-inflammatory activities [1]. The presence of the phenylmethylamino group enhances lipophilicity (XLogP3 = 2.2), potentially improving membrane permeability and bioavailability in drug development applications .

Why Generic Substitution Fails for 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol (CAS 14731-27-2)


The 1,3,4-thiadiazole scaffold's biological activity is highly sensitive to substituent identity at the 2- and 5-positions, making simple analog substitution unreliable. Patent reviews confirm that the most inhibitory active 1,3,4-thiadiazole compounds incorporate secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups at these positions, with electronic properties of substituents directly influencing selective enzyme inhibition [1]. Thus, replacing the specific benzylamino group with alternative substituents can drastically alter potency, selectivity, and physicochemical properties, necessitating rigorous, data-driven compound selection rather than generic class-level assumptions.

Quantitative Differentiation of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol (CAS 14731-27-2) from Analogs


Enhanced Lipophilicity of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol vs. 5-Amino Analog for Improved Membrane Permeability

The benzylamino substituent in 5-(benzylamino)-1,3,4-thiadiazole-2-thiol significantly increases lipophilicity compared to the unsubstituted 5-amino analog. The target compound exhibits an XLogP3 of 2.2 , whereas the 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9) has a calculated XLogP3 of -0.3 [1]. This difference of 2.5 log units corresponds to a predicted 316-fold increase in octanol-water partition coefficient, suggesting superior passive membrane permeability and potential for enhanced oral bioavailability in drug discovery programs.

Medicinal Chemistry Drug Design ADME

Structural Confirmation of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol via Thiol-Thione Tautomerism and Spectroscopic Signature

5-(Benzylamino)-1,3,4-thiadiazole-2-thiol exists predominantly in the thione tautomeric form as 5-(benzylamino)-3H-1,3,4-thiadiazole-2-thione, a property that distinguishes it from 5-(benzylthio)-1,3,4-thiadiazol-2-amine analogs which lack the thiol-thione equilibrium . This tautomerism is confirmed by the IUPAC name and canonical SMILES notation (C1=CC=C(C=C1)CNC2=NNC(=S)S2) , which differ fundamentally from the benzylthio derivatives where the benzyl group is attached via sulfur rather than nitrogen. The unique hydrogen bond donor count of 2 and topological polar surface area of 93.8 Ų provide distinct analytical signatures for identity verification via HPLC, NMR, or mass spectrometry during procurement and quality assurance.

Analytical Chemistry Structure Elucidation Quality Control

Potential Antimicrobial Activity of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol Corroborated by Class-Level SAR

While direct quantitative antimicrobial data for 5-(benzylamino)-1,3,4-thiadiazole-2-thiol is limited in open literature, robust class-level structure-activity relationship (SAR) data from patent reviews indicates that 1,3,4-thiadiazoles incorporating secondary alkyl(aryl)amido- and benzylthio(mercapto) groups at positions 2 and 5 exhibit the most potent inhibitory activities [1]. Several thiadiazole derivatives have demonstrated higher antibacterial and antitumor activities than standard drugs [1]. The target compound contains the critical benzylamino moiety at position 5 and a thiol group at position 2, aligning with the optimal substitution pattern for bioactivity. This SAR-based inference positions the compound as a high-priority scaffold for antimicrobial or anticancer lead generation compared to analogs lacking the benzylamino or thiol functionalities.

Antimicrobial Research SAR Drug Discovery

Synthetic Accessibility of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol via High-Yield One-Pot Method

A key advantage for procurement is the compound's established synthetic accessibility. A one-pot synthesis from carbon disulfide and 4-benzyl-3-thiosemicarbazide yields 5-(benzylamino)-1,3,4-thiadiazole-2-thiol in approximately 86% yield . This high-yielding, straightforward route contrasts with more complex multi-step syntheses required for some 5-aryl or 5-heteroaryl analogs, which can involve lower overall yields or require expensive catalysts. The commercial availability of the compound with ≥95% purity from multiple vendors is a direct consequence of this robust synthetic methodology, ensuring reliable supply for research and development programs.

Organic Synthesis Process Chemistry Scale-up

Target Applications for 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol (CAS 14731-27-2) Based on Evidence


Lead Compound Generation in Antimicrobial Drug Discovery Programs

Given the class-level SAR indicating optimal antimicrobial activity for 1,3,4-thiadiazoles with aryl(alkyl)amino substitution at the 5-position [1], 5-(benzylamino)-1,3,4-thiadiazole-2-thiol is ideally suited as a starting scaffold for generating novel antibacterial or antifungal leads. Its enhanced lipophilicity (XLogP3 = 2.2) suggests improved membrane penetration, a critical attribute for targeting intracellular pathogens. Research teams should prioritize this compound for constructing focused libraries via functionalization of the thiol group to explore S-alkylated or S-glycosylated derivatives, as demonstrated in recent antimicrobial thiadiazole studies [2].

Building Block for CNS-Penetrant Drug Candidates Targeting Neurological Disorders

The benzylamino substituent and moderate lipophilicity (XLogP3 = 2.2) [1] position this compound favorably for CNS drug discovery programs. Structurally related 5-amino-1,3,4-thiadiazole-2-thiol derivatives have demonstrated antidepressant activity in vivo, with some benzylthio analogs reducing immobility time by 77.99% compared to imipramine . The target compound's benzylamino group and favorable physicochemical profile make it a logical scaffold for synthesizing novel CNS-active agents, particularly for programs where blood-brain barrier penetration is a design requirement.

Corrosion Inhibition Studies for Mild Steel in Acidic Environments

Class-level evidence demonstrates that 1,3,4-thiadiazole-2-thiol derivatives are effective corrosion inhibitors for mild steel in hydrochloric acid. The 5-amino analog (5-ATT) exhibits >90% inhibition efficiency in 1 M HCl at 303 K [1]. The target compound, possessing both the thiadiazole core and the thiol group critical for metal surface adsorption, is a promising candidate for developing next-generation corrosion inhibitors. The benzylamino group may further enhance adsorption via π-electron interactions with the metal surface, a hypothesis testable through electrochemical impedance spectroscopy (EIS) and weight loss studies.

Synthesis of Heterocyclic Libraries via Thiol Functionalization

The compound's high-yield synthetic accessibility (~86%) [1] and commercial availability at >95% purity make it an ideal core scaffold for constructing diverse heterocyclic libraries. The thiol group at position 2 serves as a versatile handle for introducing S-alkyl, S-aryl, or S-glycosyl moieties, while the benzylamino group at position 5 can be further modified or retained to modulate biological activity. This dual functionalization capability supports both parallel library synthesis and structure-activity relationship (SAR) exploration in academic and industrial medicinal chemistry settings.

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